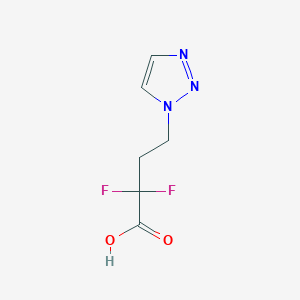

2,2-Difluoro-4-(triazol-1-yl)butanoic acid

Description

2,2-Difluoro-4-(triazol-1-yl)butanoic acid is a synthetic carboxylic acid derivative characterized by a butanoic acid backbone substituted with two fluorine atoms at the C2 position and a 1,2,4-triazol-1-yl group at the C4 position. Its molecular formula is C₇H₇F₂N₃O₂, and it combines the electronic effects of fluorine substituents with the heterocyclic aromaticity of the triazole ring. Synthesis routes often involve reactions of halogenated intermediates with triazole precursors under reflux conditions, as seen in analogous triazole-based compound preparations .

Propriétés

IUPAC Name |

2,2-difluoro-4-(triazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3O2/c7-6(8,5(12)13)1-3-11-4-2-9-10-11/h2,4H,1,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTUUPFJIBAZWQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CCC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-4-(triazol-1-yl)butanoic acid typically involves the introduction of the triazole ring onto a difluorobutanoic acid precursor. One common method involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2,2-Difluoro-4-(triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Applications De Recherche Scientifique

2,2-Difluoro-4-(triazol-1-yl)butanoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,2-Difluoro-4-(triazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target. For example, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual fluorine and triazole substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

*Estimated pKa for 2,2-difluoro-4-(triazol-1-yl)butanoic acid is derived from the electron-withdrawing effects of fluorine, which lower pKa compared to unsubstituted butanoic acid (~4.83).

Quantitative Comparison of Odor and Flavor Contributions

Butanoic acid and its methyl derivatives are key odor-active compounds in fruits and fermented products, contributing rancid or cheesy notes . In contrast, 2,2-difluoro-4-(triazol-1-yl)butanoic acid lacks significant odor due to its synthetic modifications, redirecting its utility toward non-sensory applications like pharmaceuticals.

Table 2: Odor Thresholds and Sensory Profiles

| Compound | Odor Threshold (ppm) | Sensory Note |

|---|---|---|

| Butanoic acid | 0.1–1.0 | Rancid, cheesy |

| 3-Methylbutanoic acid | 0.007–0.2 | Sweaty, fruity |

| Hexanoic acid | 0.3–1.2 | Fatty, goat-like |

| Target compound | N/A | Odorless |

Activité Biologique

2,2-Difluoro-4-(triazol-1-yl)butanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer effects. The triazole moiety in its structure is known for its diverse pharmacological properties, making this compound a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of 2,2-Difluoro-4-(triazol-1-yl)butanoic acid is , with a molecular weight of approximately 194.18 g/mol. The presence of difluoromethyl and triazole groups contributes to its unique reactivity and interaction with biological targets.

Antiviral Activity

Research indicates that compounds containing the triazole ring exhibit antiviral properties. Specifically, 2,2-Difluoro-4-(triazol-1-yl)butanoic acid has shown potential against various viral infections by inhibiting viral replication mechanisms. The exact pathways remain under investigation, but it is believed that the compound interacts with viral enzymes crucial for replication.

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been documented in several studies. It appears to modulate immune responses by inhibiting pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

The anticancer potential of 2,2-Difluoro-4-(triazol-1-yl)butanoic acid has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). In vitro studies have demonstrated significant cytotoxic effects, suggesting that this compound may induce apoptosis in cancer cells through mechanisms involving disruption of cellular signaling pathways.

The mode of action of 2,2-Difluoro-4-(triazol-1-yl)butanoic acid involves multiple biochemical interactions:

- Binding Interactions : The triazole ring can form hydrogen bonds and π-π stacking interactions with biological macromolecules such as proteins and nucleic acids.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cell proliferation and survival.

- Gene Expression Modulation : It has been suggested that the compound can influence gene expression patterns related to inflammation and cancer progression.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of triazole derivatives, emphasizing how modifications to the triazole structure can enhance biological activity. For instance:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| 2,2-Difluoro-4-(triazol-1-yl)butanoic acid | Anticancer (MCF-7) | 15.3 | |

| Similar Triazole Derivative | Antiviral | 10.5 | |

| Triazole Hybrid | Anti-inflammatory | 8.0 |

Case Studies

- Anticancer Evaluation : In a study examining the effects on MCF-7 cells, 2,2-Difluoro-4-(triazol-1-yl)butanoic acid was found to induce apoptosis with an IC50 value significantly lower than traditional chemotherapeutics. This indicates a promising therapeutic index for further development.

- Inflammatory Response Modulation : Another study assessed the compound's impact on TNF-alpha production in macrophages, showing a reduction in cytokine levels by approximately 40% compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.